molecular formula C9H22Cl2N2 B6188689 3-[1-(propan-2-yl)azetidin-2-yl]propan-1-amine dihydrochloride CAS No. 2648942-12-3

3-[1-(propan-2-yl)azetidin-2-yl]propan-1-amine dihydrochloride

Cat. No.: B6188689
CAS No.: 2648942-12-3
M. Wt: 229.2
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(propan-2-yl)azetidin-2-yl]propan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is known for its applications in various fields, including medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a propan-1-amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(propan-2-yl)azetidin-2-yl]propan-1-amine dihydrochloride typically involves the reaction of 1-(propan-2-yl)azetidin-3-amine with appropriate reagents under controlled conditions. One common method involves the use of triethylamine as a base and 3,3-dimethylacryloyl chloride as a reactant . The reaction is carried out under Staudinger reaction conditions, which involve the use of triethylamine as a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[1-(propan-2-yl)azetidin-2-yl]propan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-[1-(propan-2-yl)azetidin-2-yl]propan-1-amine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(propan-2-yl)azetidin-2-yl]propan-1-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and its potential antiproliferative effects make it a valuable compound in medicinal chemistry and cancer research .

Properties

CAS No.

2648942-12-3

Molecular Formula

C9H22Cl2N2

Molecular Weight

229.2

Purity

95

Origin of Product

United States

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